(Thr6)-bradykinin
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Overview
Description
(Thr6)-bradykinin is a bradykinin-related peptide that has been identified in the skin secretion of various amphibians, including the Hejiang frog (Odorrana hejiangensis) . Bradykinin is a peptide hormone that plays a significant role in various physiological processes, such as smooth muscle contraction, inflammation, and pain modulation . The this compound variant is characterized by the substitution of threonine at the sixth position in the peptide sequence, which can alter its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Thr6)-bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding this compound is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(Thr6)-bradykinin can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, to form sulfoxides.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Common reagents used in the chemical modification of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Coupling reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
(Thr6)-bradykinin has several scientific research applications, including:
Mechanism of Action
(Thr6)-bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on target cells . This binding activates intracellular signaling pathways, leading to various physiological responses, such as smooth muscle contraction, vasodilation, and pain modulation . The substitution of threonine at the sixth position can alter the peptide’s affinity for the receptor and its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The parent peptide with a similar structure but without the threonine substitution at the sixth position.
Des-Arg9-bradykinin: A bradykinin analog with the removal of the C-terminal arginine residue, which alters its receptor specificity.
Lys-bradykinin: A bradykinin analog with an additional lysine residue at the N-terminus, which can enhance its biological activity.
Uniqueness
(Thr6)-bradykinin is unique due to the threonine substitution at the sixth position, which can significantly alter its biological activity compared to other bradykinin-related peptides . This modification can change the peptide’s receptor binding affinity and its overall physiological effects .
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEENLDNPNYUZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N15O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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